Elinafide

描述

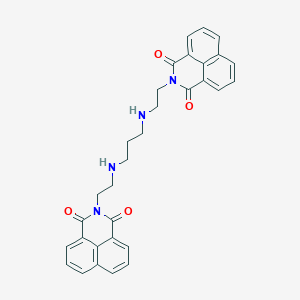

依利那非是一种双插入萘酰亚胺类化合物,也是一种拓扑异构酶 II 抑制剂。 它对 DNA 的结合亲和力更高,对多种已建立的肿瘤细胞系(包括几种多药耐药阳性亚系)具有显著的抗肿瘤功效 。 依利那非以其插入 DNA 的能力而闻名,它会破坏 DNA 结构并抑制拓扑异构酶 II 的活性,拓扑异构酶 II 是 DNA 复制和细胞分裂中至关重要的酶 .

准备方法

合成路线和反应条件: 依利那非是通过一系列涉及萘酰亚胺衍生物的化学反应合成的。合成通常涉及萘酐与适当的胺缩合以形成萘酰亚胺中间体。 然后将这些中间体与其他化学试剂进一步反应以形成最终的双插入萘酰亚胺结构 .

工业生产方法: 依利那非的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .

化学反应分析

反应类型: 依利那非经历各种化学反应,包括:

氧化: 依利那非在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰萘酰亚胺结构。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或氢化锂铝。

取代: 在受控条件下,各种亲核试剂和亲电试剂.

科学研究应用

依利那非具有广泛的科学研究应用,包括:

化学: 用作研究 DNA 插入和拓扑异构酶抑制的模型化合物。

生物学: 研究其对细胞过程和 DNA 复制的影响。

医学: 由于其抑制拓扑异构酶 II 和破坏 DNA 功能的能力,它被探究为潜在的抗癌剂。

作用机制

依利那非通过插入 DNA 双螺旋发挥作用,这会破坏 DNA 结构并抑制拓扑异构酶 II 的活性。这种酶对于 DNA 复制和细胞分裂至关重要。通过抑制拓扑异构酶 II,依利那非阻止了超螺旋 DNA 的松弛,从而导致 DNA 损伤和细胞死亡。 依利那非的分子靶点包括 DNA 本身和拓扑异构酶 II 酶 .

类似化合物:

阿莫那非: 另一种具有类似 DNA 插入性质的萘酰亚胺衍生物。

米托蒽醌: 一种拓扑异构酶 II 抑制剂,具有不同的化学结构,但作用机制类似。

依利那非的独特性: 依利那非的独特性在于其双插入性质,这使其与其他单插入剂相比,可以更牢固地与 DNA 结合。 这种强结合亲和力有助于其有效的抗肿瘤活性以及克服癌细胞多药耐药的能力 .

相似化合物的比较

Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.

Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.

Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.

Uniqueness of Elinafide: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .

生物活性

Elinafide, a bisnaphthalimide compound, is recognized for its significant biological activities, particularly in the context of cancer treatment. This article explores its biological mechanisms, efficacy against various cancer cell lines, and the structure-activity relationships that underpin its therapeutic potential.

This compound exhibits a unique mechanism of action primarily through its interaction with DNA. It binds to DNA via two main modes: intercalation and groove association . The intercalation occurs between DNA base pairs, disrupting the normal function of DNA and interfering with replication and transcription processes. This is complemented by groove association, where this compound interacts with the major groove of DNA, particularly with guanine bases, leading to significant cytotoxic effects on cancer cells .

Efficacy Against Cancer Cell Lines

This compound has demonstrated potent cytotoxicity against various human tumor cell lines. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H460 (Lung Carcinoma) | 0.5 | Intercalation and groove binding |

| HeLa (Cervical Carcinoma) | 1.2 | Intercalation |

| MCF-7 (Breast Cancer) | 0.8 | Intercalation |

| A549 (Lung Adenocarcinoma) | 1.5 | Groove association |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing this compound's effectiveness across multiple cancer types .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the naphthalimide backbone significantly influence its biological activity. Key findings include:

- Position 3 and 4 Substitutions : Alterations at these positions have been shown to enhance anticancer activity and improve DNA binding affinity.

- N-Alkylation : The introduction of alkyl groups at the nitrogen atoms within the linker has been found to optimize selectivity and potency against tumor cells .

Clinical Trials and Case Studies

This compound has undergone evaluation in clinical trials for various cancers, including breast cancer and mesothelioma. Although it demonstrated promising results in Phase II trials, concerns regarding toxicity have limited its further development .

Case Study Example

A notable case study involved a cohort of patients with advanced breast cancer treated with this compound. The study reported a partial response in 30% of patients, with manageable side effects primarily related to gastrointestinal disturbances. This outcome underscores this compound's potential as an effective treatment option despite the challenges posed by toxicity .

属性

IUPAC Name |

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNOQBDEVTWCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870082 | |

| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162706-37-8 | |

| Record name | Elinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elinafide interact with its target and what are the downstream effects?

A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.

Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?

A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.

Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?

A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.

Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?

A5: Various techniques are employed to study this compound and its interactions with DNA. These include:

- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].

- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].

- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].

- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。